molecular formula C5H3Cl3N2 B154744 2,4,6-Trichloro-5-methylpyrimidine CAS No. 1780-36-5

2,4,6-Trichloro-5-methylpyrimidine

Cat. No. B154744
CAS RN: 1780-36-5
M. Wt: 197.45 g/mol
InChI Key: VTSWSQGDJQFXHB-UHFFFAOYSA-N
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Description

2,4,6-Trichloro-5-methylpyrimidine (2,4,6-TCMP) is a synthetic compound used in a variety of laboratory applications. It is an aromatic heterocyclic compound that is synthesized through the condensation of pyrimidine and chloroform. This compound is used in a variety of scientific research applications, including its use as a reagent in organic synthesis, as a catalyst in the synthesis of new compounds, and as a model compound for studying biochemical and physiological effects. The purpose of

Scientific Research Applications

Fluorination Studies

  • The kinetics and mechanism of fluorination of 2,4,5-trichloro-6-methylpyrimidine were studied, demonstrating pseudo-first-order consecutive reactions and the influence of solvents, catalysts, and fluorinating agents. This highlights the compound's potential in chemical reactions involving fluorination (Wei et al., 1987).

Synthesis of Anticancer Drug Intermediates

  • 4,6-Dichloro-2-methylpyrimidine, an important intermediate of the anticancer drug dasatinib, was synthesized from acetamidine hydrochloride and dimethyl malonate, showcasing its role in pharmaceutical synthesis (Guo Lei-ming, 2012).

Selective Monofluorinations

  • Selective monofluorinations of pyrimidines, including 2,4,5-Trichloro-6-methylpyrimidine, using various fluorination agents, were described, indicating the compound's utility in selective chemical transformations (Baasner & Klauke, 1982).

Preparation of High Explosives and Medicinal Products

  • 4,6-Dihydroxy-2-methylpyrimidine, a precursor derived from 2,4,6-trichloro-5-methylpyrimidine, has been used in the preparation of high explosives and medicinal valued products, underscoring its significance in diverse industrial applications (Patil et al., 2008).

Infrared and Raman Spectra Analysis

  • The infrared and Raman spectra of trichloro-2,4,6(methylthio)-5 pyrimidine and related compounds were studied, providing valuable data for understanding the vibrational properties of these molecules (Gauthier & Lebas, 1979).

Synthesis of Fluorinated Derivatives

  • Synthesis of 6-fluorinated 2-methylthio-4-methylpyrimidines from this compound derivatives showcases the versatility of this compound in producing fluorinated derivatives with potential industrial and pharmaceutical applications (Popova et al., 1999).

Preparation of Tritiated Compounds

  • Tritium labeled 2,4-diamino-5-adamantyl-6-methylpyrimidine, derived from this compound, was prepared for use in radiochemical studies, highlighting the compound's application in labeling and tracking studies (Zakrzewski & Evans, 1981).

Safety and Hazards

Handling 2,4,6-Trichloro-5-methylpyrimidine requires caution. It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid getting it in eyes, on skin, or on clothing. It is recommended to use personal protective equipment and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

2,4,6-trichloro-5-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl3N2/c1-2-3(6)9-5(8)10-4(2)7/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTSWSQGDJQFXHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283267
Record name 2,4,6-Trichloro-5-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1780-36-5
Record name 1780-36-5
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Record name 2,4,6-Trichloro-5-methylpyrimidine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-Trichloro-5-methylpyrimidine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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